molecular formula C18H18FN5OS2 B2842877 N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1215622-17-5

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2842877
CAS RN: 1215622-17-5
M. Wt: 403.49
InChI Key: GQNMQXSAHHUISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18FN5OS2 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

Compounds with the fluoro-substituted benzo[b]pyran framework, related to the specified chemical structure, have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential for the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Vanilloid Receptor-1 Antagonists

Piperazinylpyrimidine analogues, closely related to the chemical structure , have been identified as potent antagonists of the vanilloid 1 receptor (VR1/TRPV1), offering a potential treatment for chronic pain with improved physicochemical and pharmacokinetic properties (Wang et al., 2007).

PI3K/mTOR Inhibition

Derivatives featuring the fluorophenylsulfonamido pyridin motif have been explored for their potent inhibition of PI3Kα and mTOR, demonstrating efficacy in vitro and in vivo. These findings highlight the chemical's potential in cancer therapy by targeting key signaling pathways (Stec et al., 2011).

Src Kinase Inhibition and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine, similar to the given chemical structure, were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These compounds offer a new approach to cancer therapy by targeting the Src kinase pathway (Fallah-Tafti et al., 2011).

Neuroinflammation Imaging

A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a structural motif with the compound , have been developed as selective ligands for the translocator protein (18 kDa), a marker of neuroinflammation. These compounds, particularly DPA-714, have been synthesized with a fluorine atom allowing for fluorine-18 labeling and in vivo imaging using PET, contributing to the study of neurodegenerative diseases (Dollé et al., 2008).

ACAT-1 Inhibition

Compounds structurally related to the given chemical have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity and improved oral absorption. This discovery opens new avenues for the treatment of diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS2/c19-12-4-6-13(7-5-12)22-14(25)10-26-17-15-16(20-11-21-17)23-18(27-15)24-8-2-1-3-9-24/h4-7,11H,1-3,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNMQXSAHHUISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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